Chemical structure and properties of ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate
Chemical structure and properties of ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate
The Strategic Utilization of Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate in Targeted Therapeutics: Structural Dynamics and Synthetic Workflows
Executive Summary
In the landscape of modern medicinal chemistry, the design of highly selective kinase and enzyme inhibitors relies heavily on privileged heterocyclic scaffolds. As a Senior Application Scientist, I frequently leverage ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate as a foundational building block[1][2]. This molecule acts as a highly effective bioisostere for naturally occurring purine and adenine rings, making it an indispensable intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors[3] and Dipeptidyl Peptidase-4 (DPP-4) inhibitors[4][5][6].
This technical whitepaper dissects the physicochemical properties, orthogonal reactivity vectors, and standardized synthetic workflows associated with this specific imidazo[1,5-a]pyrazine derivative, providing drug development professionals with actionable, field-proven methodologies.
Structural and Physicochemical Profiling
The utility of ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate stems from its precise electronic distribution. The fused bicyclic system consists of an electron-deficient pyrazine ring and a relatively electron-rich imidazole ring[7]. This electronic asymmetry activates specific positions on the ring for targeted functionalization, while maintaining a physicochemical profile highly conducive to oral bioavailability.
Table 1: Physicochemical and Pharmacokinetic Predictors
| Property | Value | Structural Rationale / Implication |
| IUPAC Name | Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate | Standard nomenclature |
| CAS Registry Number | 1250996-90-7 | Unique chemical identifier[1][8] |
| Molecular Formula | C9H8ClN3O2 | Defines stoichiometry |
| Molecular Weight | 225.63 g/mol | Low MW allows for extensive downstream derivatization while remaining well within Lipinski's Rule of 5. |
| Topological Polar Surface Area | ~55.1 Ų | Excellent membrane permeability profile, suitable for both CNS-penetrant and systemically targeted oral drugs. |
| Hydrogen Bond Donors (HBD) | 0 | Enhances lipophilicity; the core relies strictly on HBA interactions until derivatized. |
| Hydrogen Bond Acceptors (HBA) | 4 | Key for interacting with kinase hinge region backbone amides (e.g., via N-2 or N-4). |
| Reactivity Hotspots | C-5 (Cl), C-1 (Ester), C-8 (C-H) | Enables orthogonal, regioselective functionalization without complex protecting group strategies. |
Mechanistic Reactivity and Orthogonal Functionalization
The true power of this scaffold lies in its orthogonal reactivity vectors. Understanding the electronic causality behind these vectors is critical for designing efficient synthetic routes[9].
-
C-5 Electrophilic Center (The Chlorine Vector): The chlorine atom at the C-5 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The adjacent N-4 nitrogen in the pyrazine ring acts as an electron sink, stabilizing the anionic Meisenheimer transition state. This allows for facile displacement by primary/secondary amines, alkoxides, and thiolates.
-
C-1 Ester (The Hinge-Binding Vector): The ethyl ester at C-1 serves as a masked carboxylic acid. Upon saponification, it can be coupled with various amines to form amides. In kinase inhibitor design, this C-1 amide is critical as it frequently forms the primary hydrogen bond donor/acceptor pair with the backbone residues of the kinase hinge region[3].
-
C-8 C-H Activation: The C-8 position is susceptible to electrophilic halogenation (e.g., using N-Bromosuccinimide), providing a third vector for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.
Diagram 1: Orthogonal synthetic derivatization pathways of the imidazo[1,5-a]pyrazine scaffold.
Experimental Workflow: Standardized Protocol for C-5 Amination
To ensure high-fidelity derivatization, the following protocol details the C-5 SNAr amination. This is a self-validating system designed to maximize yield while providing clear in-process analytical checkpoints to guarantee trustworthiness.
Objective: Conversion of ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate to an advanced C-5 amino intermediate.
Step-by-Step Methodology & Causal Rationale:
-
Reaction Setup: In an oven-dried, argon-purged 20 mL reaction vial, dissolve the core scaffold (1.0 eq, e.g., 225 mg, 1.0 mmol) in 5.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).
-
Causality: NMP is selected over standard ethereal solvents (like THF) because its high dielectric constant ( ϵ≈32 ) significantly lowers the activation energy of the polar transition state inherent to SNAr reactions on electron-deficient heterocycles.
-
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 348 µL).
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl generated during the reaction without competing with the primary amine for the electrophilic C-5 center, preventing unwanted side products.
-
-
Nucleophile Introduction: Add the desired primary amine (1.2 eq, 1.2 mmol) dropwise at room temperature.
-
Causality: A slight stoichiometric excess of the amine drives the reaction to completion while minimizing the risk of bis-alkylation or nucleophilic attack at the C-1 ester moiety.
-
-
Thermal Activation: Seal the vial and heat the mixture to 85 °C for 4–6 hours.
-
Causality: While the C-5 position is activated, the inherent aromatic stability of the imidazo[1,5-a]pyrazine system dictates that moderate thermal energy is required to overcome the activation barrier for substitution.
-
-
In-Process Control (IPC) & Self-Validation: After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS (ESI+).
-
Validation Metric: The system validates itself when the starting material peak ( m/z 226 for 35 Cl, m/z 228 for 37 Cl) is reduced to <2% by UV integration (254 nm), and the corresponding product mass ( m/z=[M+H]+ ) becomes the dominant signal. A visible color shift from pale yellow to deep amber often accompanies this conversion.
-
-
Workup & Isolation: Cool the reaction to room temperature and slowly pour it into 25 mL of vigorously stirred ice-cold water. Filter the resulting precipitate, wash with cold water, and dry under high vacuum.
-
Causality: Aqueous precipitation leverages the lipophilicity of the product against the high water solubility of NMP and DIPEA salts, often bypassing the need for time-consuming chromatographic purification.
-
Application in Drug Discovery: Kinase and Enzyme Inhibition
The structural geometry of the imidazo[1,5-a]pyrazine core makes it a premier candidate for targeting ATP-binding sites. In the development of PARP inhibitors, derivatives of this scaffold have demonstrated significant antiproliferative activity against triple-negative breast cancer cell lines (e.g., MDA-MB-436)[3]. Furthermore, the scaffold has been extensively patented for its use in DPP-4 inhibitors aimed at treating Type 2 diabetes, where it regulates glucose homeostasis by preventing the degradation of incretin hormones[4][5][6].
Diagram 2: Pharmacophore mapping of imidazo[1,5-a]pyrazine derivatives in kinase ATP pockets.
Conclusion
Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate is far more than a simple chemical catalog item; it is a highly engineered vector for drug discovery. By understanding the electronic causality of its functional groups and employing rigorous, self-validating synthetic protocols, medicinal chemists can rapidly access complex, biologically active chemical space.
References
-
Fujifilm Wako Pure Chemical Corporation. "1250996-90-7・Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate". 1
-
CymitQuimica. "ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate". 2
-
ChemicalBook. "ETHYL 5-CHLOROIMIDAZO[1,5-A]PYRAZINE-1-CARBOXYLATE". 8
-
European Patent Office. "PHTHALAZINONE KETONE DERIVATIVE, PREPARATION METHOD THEREOF, AND PHARMACEUTICAL USE THEREOF". 3
-
Google Patents. "WO2003004498A1 - Beta-amino tetrahydroimidazo (1, 2-a) pyrazines and tetrahydrotrioazolo (4, 3-a) pyrazines as dipeptidyl peptidase inhibitors...". 4
-
Google Patents. "US20090105265A1 - Pharmaceutical Compositions of Combinations of Dipeptidyl Peptidase-4 Inhibitors With Metformin".5
-
Google Patents. "EP2230241A1 - Tetrahydro-imidazoý1,5-a¨pyrazine derivatives, preparation methods and medical uses thereof". 6
-
ACS Publications. "Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines".7
-
Semantic Scholar. "CBr4 Mediated [4+1] Dehydrocyclization for the Synthesis of Functionalized Imidazo[1,5-a] heterocycles...". 9
Sources
- 1. 1250996-90-7・Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate・Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 2. ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate [cymitquimica.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2003004498A1 - Beta-amino tetrahydroimidazo (1, 2-a) pyrazines and tetrahydrotrioazolo (4, 3-a) pyrazines as dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes - Google Patents [patents.google.com]
- 5. US20090105265A1 - Pharmaceutical Compositions of Combinations of Dipeptidyl Peptidase-4 Inhibitors With Metformin - Google Patents [patents.google.com]
- 6. EP2230241A1 - Tetrahydro-imidazoý1,5-a¨pyrazine derivatives, preparation methods and medical uses thereof - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ETHYL 5-CHLOROIMIDAZO[1,5-A]PYRAZINE-1-CARBOXYLATE | 1250996-90-7 [chemicalbook.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
